molecular formula C24H29NO5S B2758685 5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052609-46-7

5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No. B2758685
CAS RN: 1052609-46-7
M. Wt: 443.56
InChI Key: OIZIOMXXIWTNIG-UHFFFAOYSA-N
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Description

5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a useful research compound. Its molecular formula is C24H29NO5S and its molecular weight is 443.56. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

This compound is involved in the synthesis of various chemical structures. For example, it relates to the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are thermally stable and can produce light upon base-induced decomposition, as demonstrated in studies by Watanabe et al. (2010) in "The Journal of Organic Chemistry" (Watanabe et al., 2010).

Organic Synthesis Building Blocks

The compound also finds use as a building block in organic synthesis. Guinchard et al. (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines (Guinchard et al., 2005).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential biological activity. Ashton et al. (1994) studied triazolinone biphenylsulfonamide derivatives as angiotensin II antagonists, indicating potential applications in hypertension and cardiovascular diseases (Ashton et al., 1994).

X-Ray Crystallography and Structural Analysis

Kumara et al. (2017) used the compound in the synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, highlighting its utility in structural analysis through X-ray crystallography and DFT calculations (Kumara et al., 2017).

Electrochemical Studies

The compound has also been investigated in electrochemical studies, such as the oxidation of chiral 5-substituted 2-oxazolidinones, indicating its potential use in the development of new electrochemical methods and materials (Danielmeier et al., 1996).

properties

IUPAC Name

12-(4-tert-butylphenyl)sulfonyl-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5S/c1-23(2,3)15-7-10-17(11-8-15)31(27,28)21-19-14-24(4,25(5)22(21)26)30-20-12-9-16(29-6)13-18(19)20/h7-13,19,21H,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZIOMXXIWTNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

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